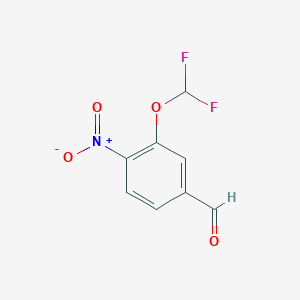
3-(Difluoromethoxy)-4-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluorometoxi)-4-nitrobenzaldehído es un compuesto orgánico con la fórmula molecular C8H5F2NO4. Se caracteriza por la presencia de un grupo difluorometoxi (-OCF2H) y un grupo nitro (-NO2) unidos a un núcleo de benzaldehído.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Difluorometoxi)-4-nitrobenzaldehído típicamente implica la introducción del grupo difluorometoxi y el grupo nitro en un precursor de benzaldehído. Un método común implica la reacción de 4-nitrobenzaldehído con éter difluorometil en presencia de una base como carbonato de potasio (K2CO3) y un catalizador de transferencia de fase. La reacción generalmente se lleva a cabo en un solvente orgánico como acetona bajo condiciones de reflujo .
Métodos de producción industrial
La producción industrial de 3-(Difluorometoxi)-4-nitrobenzaldehído puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y catalizadores más eficientes para aumentar el rendimiento y reducir los costos de producción. La elección de solventes y condiciones de reacción también está optimizada para garantizar la seguridad y el cumplimiento ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Difluorometoxi)-4-nitrobenzaldehído puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo difluorometoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El gas hidrógeno (H2) con paladio sobre carbón (Pd/C) se utiliza a menudo para la reducción del grupo nitro.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución.
Principales productos formados
Oxidación: 3-(Difluorometoxi)-4-nitrobenzoico.
Reducción: 3-(Difluorometoxi)-4-aminobenzaldehído.
Sustitución: Diversos derivados de benzaldehído sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Difluorometoxi)-4-nitrobenzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus grupos funcionales únicos.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizado en la producción de materiales avanzados con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(Difluorometoxi)-4-nitrobenzaldehído depende de su aplicación. En contextos bioquímicos, el compuesto puede interactuar con enzimas o receptores específicos, lo que lleva a la inhibición o activación de vías biológicas. El grupo difluorometoxi puede aumentar la afinidad de unión del compuesto a las proteínas diana, mientras que el grupo nitro puede participar en reacciones redox, influyendo en la actividad general del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(Difluorometoxi)fenilacetileno
- 3-(Difluorometoxi)bencenosulfonil cloruro
- 3-(Difluorometoxi)bromuro de bencilo
Singularidad
3-(Difluorometoxi)-4-nitrobenzaldehído es único debido a la combinación de los grupos difluorometoxi y nitro en el núcleo de benzaldehído. Esta combinación confiere una reactividad química distintiva y un potencial para diversas aplicaciones en comparación con otros compuestos similares. La presencia de ambos grupos atractores de electrones (difluorometoxi y nitro) puede influir significativamente en las propiedades electrónicas y la reactividad del compuesto, convirtiéndolo en un intermedio valioso en la síntesis orgánica .
Propiedades
Fórmula molecular |
C8H5F2NO4 |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-7-3-5(4-12)1-2-6(7)11(13)14/h1-4,8H |
Clave InChI |
CRFMJTFBQDSLFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


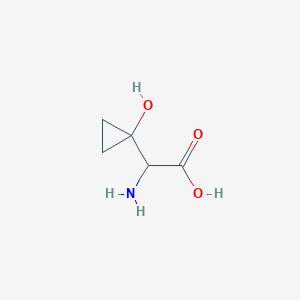
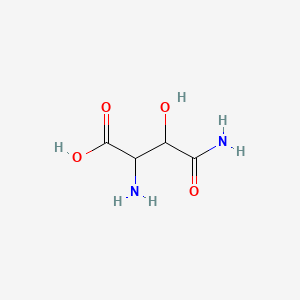
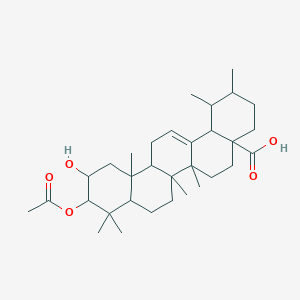


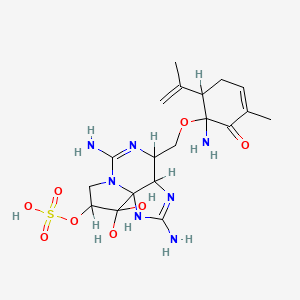
![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
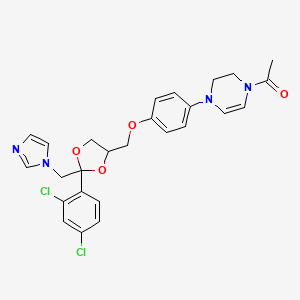
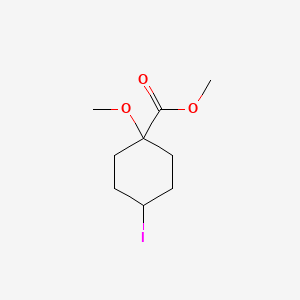
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)

![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)

![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
